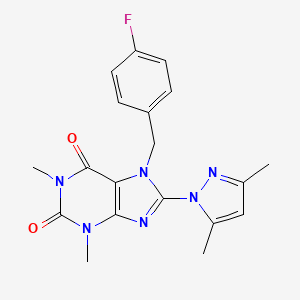
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H19FN6O2 and its molecular weight is 382.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has attracted attention due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H19FN6O
- Molecular Weight : 382.401 g/mol
- CAS Number : 2495096-26-7
This compound contains a pyrazole moiety and a fluorobenzyl group, which are critical for its biological activity.
Antifungal Activity
Research indicates that compounds with similar structural features exhibit varying degrees of antifungal activity. For instance, in studies involving derivatives of 1,2,4-triazole and related compounds, some demonstrated significant fungicidal effects against various pathogens such as Corynespora cassiicola and Pseudomonas syringae . The presence of the pyrazole ring is often associated with enhanced biological activity due to its ability to interact with biological targets.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on phospholipase A2 (PLA2) inhibition. PLA2 enzymes play crucial roles in inflammatory processes and cell membrane remodeling. Inhibitors of these enzymes can lead to therapeutic applications in treating inflammatory diseases . Initial findings suggest that similar compounds may inhibit PLA2 activity, although specific data for this compound is still required.
Structure-Activity Relationship (SAR)
The structure-activity relationship is pivotal in understanding how modifications to the compound influence its biological effects:
| Substituent | Biological Activity |
|---|---|
| 4-Fluorobenzyl | Enhances binding affinity to targets |
| 3,5-Dimethylpyrazole | Critical for antifungal activity |
| Dimethyl groups | Influence lipophilicity and solubility |
Studies have shown that variations in these substituents can lead to significant changes in activity profiles against various pathogens .
Case Studies and Research Findings
- Antifungal Efficacy : In a comparative study on antifungal agents, compounds similar to the target compound exhibited control efficacy ranging from 52% to 79% against Pseudomonas syringae . The efficacy was notably higher than traditional antifungals like iprodione and validamycin.
- Pharmacological Screening : A library of compounds was screened for PLA2 inhibition, revealing that several derivatives showed IC50 values less than 1 mM. This suggests potential for further development as anti-inflammatory agents .
- Crystallography Studies : Structural analysis through X-ray crystallography has provided insights into the molecular interactions and conformations that may contribute to the biological activity of pyrazole derivatives .
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c1-11-9-12(2)26(22-11)18-21-16-15(17(27)24(4)19(28)23(16)3)25(18)10-13-5-7-14(20)8-6-13/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAQPSREUGWRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














